molecular formula C15H23N3O2 B5402298 1-[(2E)-hex-2-en-1-yl]-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid

1-[(2E)-hex-2-en-1-yl]-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid

カタログ番号 B5402298
分子量: 277.36 g/mol
InChIキー: WBKJMUASWUKXOZ-SNAWJCMRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[(2E)-hex-2-en-1-yl]-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as HET0016 and has been extensively studied for its role as a selective inhibitor of the CYP4A enzyme.

作用機序

The mechanism of action of 1-[(2E)-hex-2-en-1-yl]-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid involves the selective inhibition of the CYP4A enzyme. This enzyme is responsible for the metabolism of arachidonic acid, which is a key mediator of hypertension. By inhibiting this enzyme, 1-[(2E)-hex-2-en-1-yl]-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid reduces the production of vasoconstrictor compounds and promotes vasodilation, leading to a reduction in blood pressure.
Biochemical and Physiological Effects:
1-[(2E)-hex-2-en-1-yl]-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid has been shown to exhibit potent anti-hypertensive effects in animal models. It has also been shown to reduce the production of vasoconstrictor compounds and promote vasodilation, leading to a reduction in blood pressure. Additionally, this compound has been shown to have anti-inflammatory and anti-fibrotic effects, which may also contribute to its therapeutic potential.

実験室実験の利点と制限

The advantages of using 1-[(2E)-hex-2-en-1-yl]-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid in lab experiments include its potent and selective inhibition of the CYP4A enzyme, as well as its potential therapeutic applications. However, the limitations of using this compound in lab experiments include its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.

将来の方向性

There are several future directions for research on 1-[(2E)-hex-2-en-1-yl]-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid. One potential direction is the development of more potent and selective inhibitors of the CYP4A enzyme for the treatment of hypertension and other related conditions. Another direction is the investigation of the anti-inflammatory and anti-fibrotic effects of this compound for the treatment of other diseases such as liver fibrosis and pulmonary fibrosis. Additionally, the potential toxicity of this compound at high concentrations should be further investigated to ensure its safety for therapeutic use.

合成法

The synthesis of 1-[(2E)-hex-2-en-1-yl]-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid involves the condensation of 1-(1H-imidazol-1-yl)piperidine-4-carboxylic acid with (2E)-hex-2-en-1-ol in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified using chromatographic techniques such as column chromatography.

科学的研究の応用

1-[(2E)-hex-2-en-1-yl]-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-hypertensive effects by selectively inhibiting the CYP4A enzyme. This enzyme is involved in the metabolism of arachidonic acid, which is a key mediator of hypertension.

特性

IUPAC Name

1-[(E)-hex-2-enyl]-4-imidazol-1-ylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-2-3-4-5-9-17-10-6-15(7-11-17,14(19)20)18-12-8-16-13-18/h4-5,8,12-13H,2-3,6-7,9-11H2,1H3,(H,19,20)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKJMUASWUKXOZ-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CCN1CCC(CC1)(C(=O)O)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/CN1CCC(CC1)(C(=O)O)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。